BenchChemオンラインストアへようこそ!

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea

physicochemical profiling drug-likeness structural differentiation

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea (CAS 2034299-01-7, molecular formula C21H24N2O2S, molecular weight 368.5 g/mol) is a synthetic asymmetric diaryl urea derivative featuring a benzo[b]thiophene core connected via a chiral propan-2-yl linker to a 4-methoxyphenethyl-substituted urea terminus. The compound belongs to the broader class of benzo[b]thiophene-based ureas that have been investigated as scaffolds for anticancer agents, kinase inhibitors, and anion receptors.

Molecular Formula C21H24N2O2S
Molecular Weight 368.5
CAS No. 2034299-01-7
Cat. No. B2574168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea
CAS2034299-01-7
Molecular FormulaC21H24N2O2S
Molecular Weight368.5
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC
InChIInChI=1S/C21H24N2O2S/c1-15(13-17-14-26-20-6-4-3-5-19(17)20)23-21(24)22-12-11-16-7-9-18(25-2)10-8-16/h3-10,14-15H,11-13H2,1-2H3,(H2,22,23,24)
InChIKeyXJQZRUIHFPRSIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea (CAS 2034299-01-7): Structural Identity and Chemical Classification for Research Procurement


1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea (CAS 2034299-01-7, molecular formula C21H24N2O2S, molecular weight 368.5 g/mol) is a synthetic asymmetric diaryl urea derivative featuring a benzo[b]thiophene core connected via a chiral propan-2-yl linker to a 4-methoxyphenethyl-substituted urea terminus . The compound belongs to the broader class of benzo[b]thiophene-based ureas that have been investigated as scaffolds for anticancer agents, kinase inhibitors, and anion receptors [1][2]. It is supplied at ≥95% purity for research use only, with the SMILES notation COc1ccc(CCNC(=O)NC(C)Cc2csc3ccccc23)cc1 confirming the single racemic stereocenter at the propan-2-yl position .

Why 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea Cannot Be Casually Substituted by Other Benzothiophene Ureas in Research Programs


Within the benzo[b]thiophene-urea series, even minor modifications to the terminal aryl substituent or the linker architecture produce substantial shifts in biological activity profiles and physicochemical properties. For example, in the Zarei et al. (2020) series of benzo[b]thiophene-diaryl ureas (compounds 17a–g), the antiproliferative IC50 values against HT-29 and A549 cell lines varied dramatically depending on the terminal aryl group, with compound 17d (bearing a 3,4-methylenedioxyphenyl moiety) achieving IC50 values of 5.91 μM and 14.64 μM respectively, while closely related analogs showed divergent potency [1]. Similarly, in the Eldehna et al. (2024) ureido benzothiophene series (6a–r), the identity of the terminal phenyl substituent dictated whether a compound exhibited dual VEGFR-2/EGFR inhibition at nanomolar concentrations or was essentially inactive [2]. The target compound's specific combination of a 4-methoxyphenethyl terminus with the benzo[b]thiophene-propan-2-yl scaffold introduces a distinct hydrogen-bonding capacity, lipophilicity profile, and steric contour that cannot be replicated by analogs bearing o-tolyl (CAS 2034470-94-3), 2-methoxyethyl (CAS 2034298-87-6), or thiophen-2-yl (CAS 1207000-11-0) substituents . Each of these structural variations alters the molecule's three-dimensional pharmacophore and, consequently, its target engagement profile.

Quantitative Differentiation Evidence for 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea (CAS 2034299-01-7) Against Closest Analogs


Molecular Weight Differentiation Against the Thiophene-Core Analog (CAS 1207000-11-0)

The target compound incorporates a benzo[b]thiophene core, whereas the analog 1-(4-methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea (CAS 1207000-11-0) contains a monocyclic thiophene ring. This structural difference results in a molecular weight increase from 318.4 g/mol (thiophene analog) to 368.5 g/mol (target compound), a gain of 50.1 Da attributable to the fused benzene ring . The additional aromatic ring not only increases molecular volume and lipophilicity but also introduces π-stacking capacity and a larger hydrophobic surface area, both of which are critical determinants of target protein binding and membrane permeability in the context of kinase inhibitor design [1].

physicochemical profiling drug-likeness structural differentiation

Class-Level Anticancer Activity Inferable from the Benzo[b]thiophene-Diaryl Urea Pharmacophore

The target compound shares the core benzo[b]thiophene-urea pharmacophore with compound 17d from Zarei et al. (2020) and compound 6q from Eldehna et al. (2024), both of which have demonstrated quantifiable anticancer activity. Specifically, the lead compound 17d in the Zarei series exhibited IC50 values of 5.91 μM (HT-29) and 14.64 μM (A549), comparable to sorafenib, while 6q in the Eldehna series achieved IC50 values of 46.6 nM (EGFR) and 11.3 nM (VEGFR-2) [1][2]. The target compound's 4-methoxyphenethyl substituent is structurally distinct from 17d's 3,4-methylenedioxyphenyl group and 6q's 4-trifluoromethoxy group, which means its specific potency cannot be directly extrapolated. This structural variation changes the electron-donating character and hydrogen-bonding geometry of the terminal aryl ring, which in turn modulates kinase hinge-region binding and selectivity [3].

anticancer antiproliferative kinase inhibition

Substituent-LogP Differentiation Relative to the o-Tolyl Analog (CAS 2034470-94-3)

The target compound features a 4-methoxyphenethyl substituent (MW contribution ≈ 150 Da with an ether oxygen) in place of the ortho-tolyl group (MW contribution ≈ 106 Da, hydrocarbon only) found in the closest PubChem-indexed analog 1-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea (CAS 2034470-94-3) [1]. Computed XLogP3 for the o-tolyl analog is 4.7, while the 4-methoxyphenethyl group introduces an additional hydrogen-bond acceptor (the methoxy oxygen) and extends the linker by two methylene units plus a phenyl ring [1]. This structural extension is predicted to increase logP by approximately 0.8–1.2 units (estimated from fragment-based contributions), while the methoxy oxygen provides a hydrogen-bond acceptor that can engage polar residues in target protein binding pockets — a feature entirely absent in the o-tolyl comparator [2].

lipophilicity ADME prediction physicochemical comparison

Purity Benchmark for Reproducible Research Supply: 95%+ Specification

The target compound is commercially supplied at ≥95% purity (HPLC) as confirmed by vendor technical datasheet, with catalog number CM862057 . This purity level meets the minimum threshold for reliable structure-activity relationship (SAR) studies, where impurities exceeding 5% can confound biological assay interpretation. In contrast, many research-grade benzothiophene urea analogs in this CAS cluster (e.g., CAS 2034298-87-6, CAS 2034470-94-3) are listed across multiple vendors with variable purity specifications, creating a sourcing consistency risk for longitudinal studies .

chemical procurement purity specification research reproducibility

Recommended Application Scenarios for 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-Expansion and SAR Library Design

Given the validated anticancer activity of the benzo[b]thiophene-urea pharmacophore — with compound 17d achieving IC50 values of 5.91 μM (HT-29) and 14.64 μM (A549), and compound 6q demonstrating dual VEGFR-2/EGFR inhibition at 11.3 nM and 46.6 nM respectively — the target compound serves as a logical extension vector for SAR exploration [1][2]. Its 4-methoxyphenethyl substituent introduces a distinct hydrogen-bond acceptor (methoxy oxygen) and extended hydrophobic reach not present in the o-tolyl analog (CAS 2034470-94-3, XLogP3 = 4.7) [3]. This makes it suitable for probing kinase hinge-region and hydrophobic back-pocket interactions in medicinal chemistry campaigns targeting VEGFR-2, EGFR, or related tyrosine kinases [2].

Anion Receptor and Transmembrane Transporter Research

The benzo[b]thiophene motif has been extensively characterized in mono-(thio)urea libraries (24 receptors) for anion binding and transmembrane chloride transport, where receptor lipophilicity and urea hydrogen-bond donor strength were shown to be the dominant determinants of transport activity [4]. The target compound's urea core provides two convergent N–H hydrogen-bond donors positioned for bidentate anion coordination, while the 4-methoxyphenethyl tail and benzo[b]thiophene head modulate lipophilicity independently of the binding site. Compared to the monocyclic thiophene analog (CAS 1207000-11-0), the benzothiophene's extended aromatic surface provides an additional ~50 Da of hydrophobic mass that may enhance membrane partitioning without compromising anion affinity .

Chemical Probe Development for Target Deconvolution

The compound's lack of published bioactivity data paradoxically represents a differentiating feature for chemical biology programs. Unlike heavily characterized benzothiophene ureas (e.g., sorafenib analogs), this compound occupies unexplored chemical space at the intersection of the Zarei diaryl urea and Eldehna ureido benzothiophene series [1][2]. Its ≥95% commercial purity specification ensures that initial phenotypic screening hits are attributable to the parent structure rather than impurities. The chiral propan-2-yl linker further offers the possibility of future enantiomeric resolution studies, as stereochemistry at this position has been shown to influence target binding in related diaryl ureas [1].

Computational Chemistry and Molecular Docking Model Validation

The target compound's well-defined structure (SMILES: COc1ccc(CCNC(=O)NC(C)Cc2csc3ccccc23)cc1) with a single stereocenter makes it suitable for computational benchmarking . Molecular docking studies on the related compound 17d have demonstrated favorable binding poses within the VEGFR-2 active site [1], and the target compound's 4-methoxyphenethyl substituent — with its combination of a hydrogen-bond acceptor (methoxy O) and extended hydrophobic surface — provides a test case for evaluating scoring function accuracy in predicting the binding modes of flexible, asymmetric diaryl ureas. The compound can serve as a validation ligand for docking protocols before virtual screening of larger benzothiophene-urea libraries.

Quote Request

Request a Quote for 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.